molecular formula C9H18N2O B1374259 cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine CAS No. 942400-34-2

cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine

Cat. No.: B1374259
CAS No.: 942400-34-2
M. Wt: 170.25 g/mol
InChI Key: VZBSAVYBLCLTAS-OCAPTIKFSA-N
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Description

cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine: is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of an azetidine ring attached to a morpholine backbone, with two methyl groups at the 2,2-positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine typically involves the reaction of azetidine derivatives with morpholine under specific conditions. One common method includes the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with 2,2-dimethylmorpholine in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and controlled pH to ensure the desired cis-configuration is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from any by-products.

Chemical Reactions Analysis

Types of Reactions: cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the azetidine or morpholine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); reactions often require catalysts or specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and receptor binding sites.

Medicine: In medicine, this compound is explored for its therapeutic potential. It is investigated for its ability to modulate biological pathways and its potential use in treating various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • cis-4-(Azetidin-1-yl)-3-fluoropiperidine
  • cis-4-(Azetidin-1-yl)piperidine-3-carboxamide

Comparison: Compared to similar compounds, cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine is unique due to its specific substitution pattern on the morpholine ring. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R,6S)-4-(azetidin-3-yl)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7-5-11(6-8(2)12-7)9-3-10-4-9/h7-10H,3-6H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBSAVYBLCLTAS-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224039
Record name rel-(2R,6S)-4-(3-Azetidinyl)-2,6-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942400-34-2
Record name rel-(2R,6S)-4-(3-Azetidinyl)-2,6-dimethylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942400-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,6S)-4-(3-Azetidinyl)-2,6-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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